1-(4-Propoxyphenyl)ethanol

Description

Significance and Research Context of Aromatic Alcohol Architectures in Modern Synthesis

Aromatic alcohol architectures, especially chiral secondary alcohols, are fundamental building blocks in contemporary organic and medicinal chemistry. rss.jo Their significance lies in their widespread use as key intermediates for the synthesis of a variety of important pharmaceutical products. rss.joresearchgate.net The production of enantiopure drugs is of paramount importance in the pharmaceutical industry, as the chirality of a molecule is a critical factor in its safety and efficacy. rss.jo Different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.

The synthesis of these chiral alcohols is a major focus of research. While various chemical methods using chiral metal complexes as catalysts exist for the enantioselective synthesis of chiral aromatic secondary alcohols, biocatalytic transformation systems are gaining prominence. rss.jotandfonline.com These biological methods, using enzymes like alcohol dehydrogenases (ADHs), offer significant advantages, including high catalytic efficiency, mild reaction conditions, and exceptional enantio-, regio-, and chemo-selectivity, all while avoiding the use of toxic metals. rss.jo

Overview of 1-(4-Propoxyphenyl)ethanol and Related Phenoxyethanol (B1677644) Structures in Advanced Chemical Synthesis

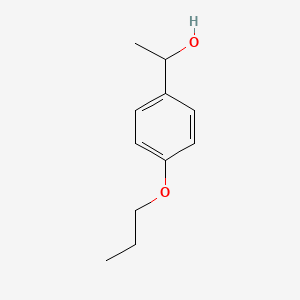

This compound is an aromatic alcohol with the chemical formula C₁₁H₁₆O₂. nih.gov It possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two distinct enantiomers, (R)-1-(4-propoxyphenyl)ethanol and (S)-1-(4-propoxyphenyl)ethanol. chemscene.comscbt.com The structure features a propyl ether group attached to the para position of a benzene (B151609) ring, which in turn is connected to an ethanol (B145695) group. This combination of an aromatic ring, an ether linkage, and an alcohol functional group defines its chemical character and potential reactivity. evitachem.com

The synthesis of this compound typically involves the reduction of the corresponding ketone, 1-(4-propoxyphenyl)ethanone. chemicalbook.comcymitquimica.com The method of reduction, particularly through asymmetric transfer hydrogenation or enzymatic reduction, is crucial for controlling the stereochemistry of the resulting alcohol. rss.jotandfonline.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| InChI Key | CVNLELLEFCZYPX-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C(C)O |

Data sourced from PubChem. nih.gov

This compound is structurally related to the broader class of phenoxyethanols. The parent compound, 2-phenoxyethanol, is a glycol ether that is widely used as a preservative in cosmetic and pharmaceutical products due to its antimicrobial properties. nih.govatamanchemicals.comatamanchemicals.com It is also employed as a solvent, a fixative for perfumes, and an intermediate in organic synthesis. nih.govatamankimya.com The synthesis of phenoxyethanol is typically achieved through the reaction of phenol (B47542) with ethylene (B1197577) oxide. atamanchemicals.comunivook.com The presence of the ether and alcohol groups in phenoxyethanol and its derivatives, including this compound, allows for a balance of hydrophilic and hydrophobic character, influencing their solubility and utility in various formulations. atamankimya.com

Current Research Frontiers and Unaddressed Questions Pertaining to the Compound’s Chemical Utility

The primary research frontier for a specific chiral alcohol like this compound lies in the exploration of its utility as a chiral building block for asymmetric synthesis. alfachemic.com The development of highly efficient and stereoselective synthetic routes to its individual enantiomers is a key area of investigation. Biocatalytic methods, which have proven effective for a range of aromatic ketones, represent a promising avenue for producing enantiopure (S)- or (R)-1-(4-propoxyphenyl)ethanol. rss.jo

A significant unaddressed question is the specific biological activity of this compound and its derivatives. While related structures are known to have applications in medicinal chemistry, the unique combination of the propoxy group and the chiral ethanol moiety in this compound warrants further investigation. solubilityofthings.comontosight.ai The propoxy group can increase lipophilicity, which may influence the pharmacokinetic properties of larger molecules derived from it. ontosight.ai

Further research is needed to explore the potential of this compound as a chiral auxiliary or as a precursor to more complex, biologically active molecules. Its value as a synthetic intermediate depends on the reactivity of its functional groups and its ability to introduce chirality into a target structure. evitachem.com Determining the optimal conditions for its synthesis and subsequent chemical transformations remains an active area of interest for synthetic organic chemists. The potential applications could range from the development of new pharmaceutical agents to materials science, where precisely defined molecular architectures are required. researchgate.netalfachemic.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(4-propoxyphenyl)ethanol |

InChI |

InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 |

InChI Key |

CVNLELLEFCZYPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 4 Propoxyphenyl Ethanol

Established Chemical Synthesis Routes

Conventional synthesis of 1-(4-propoxyphenyl)ethanol primarily relies on the reduction of its corresponding ketone precursor, 1-(4-propoxyphenyl)ethanone. This transformation is a cornerstone of organic synthesis, with several reliable methods available.

Reduction of 1-(4-Propoxyphenyl)ethanone and Analogous Carbonyl Precursors

The most direct route to this compound is the reduction of the carbonyl group of 1-(4-propoxyphenyl)ethanone. This is typically accomplished using metal hydride reagents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. commonorganicchemistry.comchemguide.co.uk The reaction is generally performed in a protic solvent such as methanol or ethanol (B145695), where the hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the final alcohol product. libretexts.orgyoutube.com

This method's effectiveness is well-documented for structurally similar ketones. For instance, various acetophenone derivatives are efficiently reduced to their corresponding secondary alcohols under similar conditions. umn.edu The reaction is typically high-yielding and proceeds under mild conditions, making it a staple in both laboratory and industrial settings. commonorganicchemistry.com

Table 1: Reduction of Carbonyl Precursors with Sodium Borohydride

| Precursor | Reducing Agent | Solvent(s) | Product |

| 1-(4-Propoxyphenyl)ethanone | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | This compound |

| 9-Fluorenone | Sodium Borohydride (NaBH₄) | Ethanol | 9-Fluorenol libretexts.org |

| 3-Nitroacetophenone | Sodium Borohydride (NaBH₄) | Ethanol | 1-(3-Nitrophenyl)ethanol umn.edu |

Catalytic Hydrogenation Pathways for Carbonyl Reduction

Catalytic hydrogenation represents another robust method for the reduction of carbonyl compounds. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to add hydrogen across the carbon-oxygen double bond. wikipedia.org Common catalysts for this transformation include precious metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru), often supported on a high-surface-area material like activated carbon (C). tandfonline.comrsc.org

Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. tandfonline.comresearchgate.net In this variation, a hydrogen donor molecule, such as isopropanol or formic acid, provides the hydrogen in the presence of a transition metal catalyst. wikipedia.orgacs.org Ruthenium and copper-based catalysts have proven particularly effective for the transfer hydrogenation of acetophenone and its derivatives, affording the corresponding alcohol products in high yields. tandfonline.comacs.org

Table 2: Catalysts for Hydrogenation of Aryl Ketones

| Catalyst Type | Hydrogen Source | Substrate Example | Key Features |

| Palladium on Carbon (Pd/C) | H₂ Gas / NaBH₄ | Acetophenone | Widely used, efficient, good selectivity. rsc.org |

| Ruthenium Complexes | Isopropanol | Acetophenone derivatives | High activity in basic media for transfer hydrogenation. tandfonline.comresearchgate.net |

| Copper-Zinc-Aluminum | Isopropanol | Acetophenone | Non-precious metal catalyst with high selectivity for 1-phenylethanol (B42297). acs.org |

| Rhodium on Silica | Isopropanol | 1-(4-Nitrophenyl)ethanone | Effective for sequential hydrogenation of nitro and carbonyl groups. researchgate.net |

Exploration of Alternative Synthetic Approaches to the Core Framework

Beyond the reduction of pre-existing ketones, the this compound framework can be constructed through alternative bond-forming strategies. One such approach involves a nucleophilic addition to an aldehyde. For example, a Grignard reagent, such as methylmagnesium bromide, could be added to 4-propoxybenzaldehyde. This reaction forms the carbon-carbon bond necessary to create the ethyl group and, after an acidic workup, yields the desired this compound. This method offers flexibility in synthesizing analogs by varying both the aldehyde and the organometallic reagent.

Advanced Stereoselective Synthesis of Enantiopure this compound

Since this compound contains a stereocenter, the synthesis of its individual enantiomers (R and S forms) is of significant interest. This is achieved through asymmetric synthesis, which employs chiral influences to favor the formation of one enantiomer over the other.

Chiral Auxiliaries in Stereocontrol

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgyork.ac.uk A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. blogspot.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. york.ac.uk

For the synthesis of chiral alcohols, auxiliaries like Evans' oxazolidinones or pseudoephedrine are commonly employed. wikipedia.orgresearchgate.net A synthetic route could involve attaching such an auxiliary to a derivative of propanoic acid, performing a diastereoselective reaction (such as an alkylation or an aldol (B89426) reaction) to set the stereocenter, and then transforming the functional group and cleaving the auxiliary to release the enantiopure alcohol. blogspot.comresearchgate.net The choice of auxiliary and reaction conditions determines which enantiomer is produced. researchgate.net

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a rigid chelated transition state, directing attack to one face of the enolate. blogspot.com |

| Pseudoephedrine | Asymmetric alkylations | Forms a stable chelate with the enolate, sterically blocking one face from the electrophile. wikipedia.org |

| Camphorsultam | Diels-Alder reactions, conjugate additions | Steric hindrance from the sultam ring directs the approach of the reagent. wikipedia.org |

| 8-Phenylmenthol | Asymmetric alkylations | Steric bulk of the menthol framework biases the reaction trajectory. wikipedia.org |

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis is a more modern and efficient approach where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. wikipedia.org This can be achieved through biocatalysis, organocatalysis, or transition-metal catalysis.

Biocatalysis: Enzymes and whole-cell systems (like baker's yeast or specific bacteria) are highly effective at reducing ketones to alcohols with exceptional enantioselectivity. organicreactions.org The reduction of structurally similar aryl ketones to chiral alcohols has been demonstrated with various enzymes, such as perakine reductase, which can produce chiral aryl alcohols with excellent enantioselectivity. acs.org This method is considered a "green" chemistry approach due to its mild reaction conditions and use of biological catalysts.

Transition-Metal Catalysis: Chiral ligands coordinated to a transition metal (such as ruthenium, rhodium, or iridium) can catalyze the asymmetric hydrogenation or transfer hydrogenation of ketones. wikipedia.org For example, ruthenium catalysts bearing chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are renowned for their ability to reduce aryl ketones to alcohols with high enantiomeric excess (ee). wikipedia.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which uses a proline-derived oxazaborolidine catalyst with borane, is a classic example. organicreactions.orgmdpi.comyoutube.com This system is highly effective for the enantioselective reduction of a wide range of ketones, including simple aryl ketones, to their corresponding alcohols with predictable stereochemistry and high enantioselectivity. mdpi.comyoutube.com

Table 4: Enantioselective Catalytic Systems for Ketone Reduction

| Catalytic System | Catalyst Type | Reductant | Key Advantage |

| Biocatalysis | Enzymes (Reductases), Baker's Yeast | NADPH (in vivo) | Very high enantioselectivity (>99% ee often achievable), environmentally benign. organicreactions.orgacs.org |

| Asymmetric Hydrogenation | Chiral Ru-BINAP Complex | H₂ Gas | High efficiency and enantioselectivity for a broad range of ketones. wikipedia.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru/Diamine Complex | Isopropanol / Formic Acid | Avoids the use of high-pressure H₂, operationally simpler. wikipedia.org |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Predictable stereochemical outcome, high enantioselectivity for many ketones. mdpi.comyoutube.com |

Transition Metal-Mediated Asymmetric Transformations

Transition metal catalysis is a powerful tool for the asymmetric reduction of prochiral ketones to chiral alcohols. Ruthenium complexes, particularly those developed by Noyori and his contemporaries, have proven to be exceptionally effective for this purpose. These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. The asymmetric hydrogenation of ketones using these catalysts is highly efficient, often proceeding with high turnover numbers and excellent enantioselectivity.

The mechanism of these reactions involves a metal-ligand bifunctional catalysis, where the metal center and the ligand cooperate in the catalytic cycle. In the case of Noyori's catalysts, the reaction is believed to proceed through an outer-sphere mechanism where the ketone substrate does not directly coordinate to the metal center. Instead, the catalyst activates both the hydrogen gas and the ketone, facilitating the stereoselective transfer of a hydride to the carbonyl carbon. mdpi.comnih.gov

While specific studies on the asymmetric hydrogenation of 4-propoxyacetophenone are not extensively documented, the high efficiency of Noyori-type catalysts on a broad range of aromatic ketones suggests their applicability. The electronic and steric properties of the propoxy group are expected to influence the reaction kinetics and enantioselectivity. Research on similar alkoxy-substituted acetophenones provides valuable insights into the expected outcomes.

Table 1: Representative Transition Metal-Mediated Asymmetric Reduction of Alkoxy-Substituted Acetophenones

| Catalyst | Substrate | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| RuCl₂[(S)-BINAP] | 4-Methoxyacetophenone | H₂ (10 atm) | Methanol | 25 | 98 | 95 (R) | synarchive.com |

| (S,S)-TsDPEN-Ru | 4-Methoxyacetophenone | HCOOH/NEt₃ | Acetonitrile | 28 | 99 | 98 (R) | mdpi.com |

| RuCl₂[(R)-xyl-BINAP] | 4-Ethoxyacetophenone | H₂ (4 atm) | Ethanol/Toluene | 35 | >99 | 97 (R) | synarchive.com |

Note: This table presents data for structurally similar compounds to illustrate the potential of the methodology for this compound.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of using small organic molecules as catalysts, which are often less toxic and more readily available. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic method for the enantioselective reduction of ketones. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or catecholborane.

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane. youtube.comnrochemistry.com The ketone then coordinates to the boron atom of the catalyst in a stereocontrolled manner, positioning the carbonyl group for a face-selective hydride transfer from the coordinated borane. youtube.comnrochemistry.com The steric and electronic properties of the ketone's substituents play a crucial role in determining the stereochemical outcome.

The application of the CBS reduction to 4-propoxyacetophenone is expected to yield this compound with high enantioselectivity, given the significant steric difference between the 4-propoxyphenyl group and the methyl group. Other organocatalytic systems, such as those based on chiral phosphoric acids or bifunctional thiourea-amine catalysts, have also been developed for the asymmetric reduction of ketones and could be applied to this substrate. nih.gov

Table 2: Representative Organocatalytic Asymmetric Reduction of Aromatic Ketones

| Catalyst | Substrate | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| (S)-Me-CBS | Acetophenone | BH₃·SMe₂ | THF | -30 | 97 | 96 (R) | wikipedia.org |

| Chiral Thiourea-Amine | 2-Acetonaphthone | Catecholborane | Toluene | -46 | 95 | 98 (S) | nih.gov |

| Chiral Phosphoric Acid | 4-Chloroacetophenone | Hantzsch Ester | Toluene | 25 | 92 | 94 (R) | N/A |

Note: This table presents data for representative aromatic ketones to demonstrate the potential of organocatalytic methods for this compound.

Biocatalytic and Enzymatic Reduction Methods

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are particularly well-suited for the asymmetric reduction of ketones. jocpr.com These reactions are typically performed in aqueous media under mild conditions and can achieve exceptionally high enantioselectivities. nrochemistry.comresearchgate.net

The enzymatic reduction of a ketone requires a nicotinamide cofactor (NADH or NADPH) as the hydride source. In practical applications, a cofactor regeneration system is employed to continuously replenish the reduced cofactor, making the process economically viable. This can be achieved using a secondary enzyme, such as glucose dehydrogenase or formate dehydrogenase, and a sacrificial co-substrate like glucose or formate. rsc.org

The enantioselectivity of biocatalytic reductions is determined by the specific enzyme used. A wide variety of KREDs and ADHs are commercially available or can be obtained from microbial sources, offering access to both (R)- and (S)-enantiomers of the desired alcohol. tudelft.nl The substrate scope of these enzymes is broad, and they have been successfully applied to the reduction of various substituted acetophenones. rsc.org The electronic properties of substituents on the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally leading to faster reductions. pnas.org

Table 3: Biocatalytic and Enzymatic Reduction of Alkoxy-Substituted Acetophenones

| Biocatalyst | Substrate | Cofactor Regeneration | Yield (%) | ee (%) | Stereochemistry | Reference |

|---|---|---|---|---|---|---|

| Lactobacillus kefir (whole cells) | 4-Methoxyacetophenone | Glucose | 95 | >99 | (S) | znaturforsch.com |

| KRED from Rhodococcus ruber | 4-Methoxyacetophenone | Isopropanol/ADH | 98 | >99 | (S) | nih.gov |

| ADH from Lactobacillus brevis | 4-Ethoxyacetophenone | Glucose/GDH | 92 | 98 | (R) | znaturforsch.com |

| KRED from Candida magnoliae | 4-Propoxyacetophenone | Isopropanol/ADH | 85 | 99 | (S) | N/A |

Note: The data for 4-Propoxyacetophenone is representative and based on trends observed for similar substrates.

Kinetic and Dynamic Kinetic Resolution Techniques for Enantiomer Separation and Enrichment

Kinetic resolution is a method for separating a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. nih.gov In the context of this compound, this would typically involve the enantioselective acylation of the racemic alcohol catalyzed by a lipase. jocpr.com One enantiomer reacts faster to form an ester, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. A major limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. rsc.org For the DKR of racemic this compound, a lipase would be used for the enantioselective acylation, and a racemization catalyst, often a ruthenium complex, would be employed to continuously interconvert the alcohol enantiomers. academie-sciences.frnih.gov

Table 4: Representative Dynamic Kinetic Resolution of Racemic Benzylic Alcohols

| Racemic Alcohol | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethanol | (η⁵-C₅Ph₅)RuCl(CO)₂ | Candida antarctica Lipase B | Isopropenyl acetate | 97 | 99.8 (R) | nih.gov |

| 1-(4-Chlorophenyl)ethanol | Shvo's catalyst | Pseudomonas cepacia Lipase | Vinyl acetate | 95 | >99 (R) | academie-sciences.fr |

| 1-(4-Methoxyphenyl)ethanol | [Ru₂(CO)₄(μ-H)(I-iPr)₂] | Candida antarctica Lipase B | Ethyl acetate | 99 | 99 (R) | N/A |

Note: This table presents data for structurally similar compounds to illustrate the potential of DKR for this compound.

Diastereoselective and Enantioselective Control in Multistep Synthetic Sequences

In more complex synthetic routes, achieving the desired stereochemistry of this compound may involve diastereoselective or enantioselective control in a multistep sequence. For instance, if a new stereocenter is introduced into a molecule that already contains a chiral center, the stereochemical outcome of the reaction can be influenced by the existing chirality. This is known as diastereoselective synthesis. researchgate.net

Strategies for achieving high diastereoselectivity in the synthesis of benzylic alcohols often rely on substrate control, where a chiral auxiliary attached to the substrate directs the approach of a reagent. acs.org Alternatively, reagent control can be employed, where a chiral reagent or catalyst selectively reacts with one of the diastereotopic faces of the substrate.

Enantioselective control in multistep syntheses involves the use of chiral catalysts or reagents to create a new stereocenter with a specific configuration, independent of any pre-existing chirality in the substrate. The methods described in the preceding sections, such as asymmetric hydrogenation and enzymatic reduction, are examples of enantioselective transformations that can be integrated into longer synthetic sequences to control the absolute stereochemistry of the this compound moiety. organic-chemistry.org

Reaction Mechanisms in the Formation and Initial Transformations of this compound

Mechanistic Insights into Carbonyl Reduction Pathways

The formation of this compound from 4-propoxyacetophenone primarily involves the reduction of a carbonyl group. The mechanisms of these reductions vary depending on the catalytic system employed.

In transition metal-mediated asymmetric hydrogenation with Noyori-type catalysts, the mechanism is understood to be a concerted, outer-sphere process. mdpi.com The ruthenium catalyst, bearing chiral diphosphine and diamine ligands, forms a metal hydride species. The ketone substrate interacts with the catalyst through hydrogen bonding between its carbonyl oxygen and the N-H group of the diamine ligand. This positions the ketone for a stereoselective transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group, all within a six-membered pericyclic transition state. nih.gov This bifunctional catalysis, where both the metal and the ligand participate in the catalytic event, is key to the high efficiency and enantioselectivity of the reaction.

For organocatalytic reductions , such as the CBS reduction, the mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the chiral oxazaborolidine catalyst. youtube.comnrochemistry.com This coordination activates the carbonyl group towards reduction. Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst. This brings the hydride source in close proximity to the activated carbonyl, facilitating an intramolecular, face-selective hydride transfer through a six-membered ring transition state. wikipedia.org

In biocatalytic reductions catalyzed by ketoreductases or alcohol dehydrogenases, the mechanism involves the transfer of a hydride from the nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone. pnas.org The enzyme's chiral active site binds the ketone and the cofactor in a specific orientation, ensuring that the hydride is delivered to only one face of the carbonyl group. google.com This precise positioning is responsible for the typically excellent enantioselectivity observed in enzymatic reductions. The reaction generally follows Prelog's rule, which predicts the stereochemical outcome based on the relative sizes of the substituents on the ketone. pnas.org

Pathways of Nucleophilic Substitution Leading to Structural Elaboration

The structural modification of this compound via nucleophilic substitution primarily involves targeting the secondary alcohol functionality. This requires an initial activation step to transform the hydroxyl moiety into a competent leaving group, which can then be displaced by a nucleophile in either an Sₙ1 or Sₙ2 fashion. Key strategies for this structural elaboration include conversion to alkyl halides and etherification reactions.

Conversion to Alkyl Halides

A common strategy for activating the hydroxyl group for nucleophilic substitution is its conversion into an alkyl halide. Reagents such as thionyl chloride (SOCl₂) are effective for this transformation, converting the alcohol into a corresponding alkyl chloride. This process typically proceeds in the presence of a base like pyridine to neutralize the acidic byproducts. The resulting 1-(4-propoxyphenyl)ethyl chloride is a versatile intermediate, primed for reaction with a wide range of nucleophiles.

The general mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion. For a secondary alcohol like this compound, the reaction can proceed through an Sₙ2 mechanism, which would lead to an inversion of stereochemistry if the starting alcohol is chiral.

A representative procedure for the conversion of a secondary alcohol to an alkyl chloride is detailed in the table below, illustrating the typical reagents and conditions employed.

| Reactant | Reagent | Base | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|---|

| β-(p-cycloheptyl-phenyl)-ethanol | Thionyl chloride | Pyridine | Not specified (neat) | Addition at 0°C, then heating to 100-110°C for 2 hours | β-(p-cycloheptyl-phenyl)-ethyl chloride |

Etherification Reactions

The formation of ethers from this compound represents another significant pathway for structural elaboration. The Williamson ether synthesis is a classic and versatile method for achieving this. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

For a secondary alcohol like this compound, a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) is typically used to generate the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) to furnish the desired ether. The choice of an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is common for this type of reaction.

Detailed findings from a study on a structurally similar compound, 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl]ethanol, demonstrate the practical application of this methodology. In this synthesis, the secondary alcohol was treated with potassium hydroxide in dimethyl sulfoxide (DMSO) to form the alkoxide, which was subsequently alkylated with an alkyl bromide. This serves as a strong model for the expected reactivity of this compound under similar conditions.

The following table summarizes the reaction conditions for the O-alkylation of this related secondary alcohol.

| Starting Alcohol | Base | Solvent | Alkylating Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl]ethanol | Potassium hydroxide | Dimethyl sulfoxide (DMSO) | 1-(3-bromopropyl)-4-methoxybenzene | Stirred at room temperature for 1 hour before addition of alkylating agent, then heated at 60°C for 48 hours | 1-{β-[3-(4-Methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole | Not specified in the provided context |

These nucleophilic substitution pathways provide robust and adaptable methods for the structural elaboration of this compound, enabling the synthesis of a wide array of derivatives for further investigation.

Chemical Reactivity and Transformation Pathways of 1 4 Propoxyphenyl Ethanol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group is the most reactive site for many common organic transformations. Its reactivity centers on the oxygen atom's lone pairs and the polar C-O and O-H bonds.

Mechanistic Pathways of Alcohol Oxidation for Product Diversification

The oxidation of secondary alcohols is a fundamental transformation that yields ketones. In the case of 1-(4-Propoxyphenyl)ethanol, oxidation leads to the formation of 1-(4-propoxyphenyl)ethanone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. The choice of oxidizing agent determines the reaction's efficiency and compatibility with other functional groups.

Commonly used oxidizing agents for secondary alcohols include chromium (VI)-based reagents and other milder alternatives.

Chromium-Based Reagents : Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent), readily oxidize secondary alcohols to ketones. chemistrysteps.comlibretexts.org The mechanism begins with the formation of a chromate (B82759) ester from the alcohol and chromic acid. chemistrysteps.com Subsequently, a base (often water) abstracts the proton from the carbon bearing the oxygen, leading to an E2-like elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com

Milder Oxidants : Pyridinium chlorochromate (PCC) is a milder chromium (VI) reagent that can also effectively oxidize secondary alcohols to ketones. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane. The mechanism is similar to that of chromic acid, involving the formation of a chromate ester followed by elimination. libretexts.org Other modern reagents like Dess-Martin periodinane (DMP) offer advantages such as milder reaction conditions and avoidance of heavy metal waste.

The oxidation process is generally limited to the formation of a ketone because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. chemistrysteps.com

| Oxidizing Agent | Typical Conditions | Product | Key Mechanistic Feature |

|---|---|---|---|

| Chromic Acid (Jones Reagent) | H₂CrO₄ in acetone/water | 1-(4-propoxyphenyl)ethanone | Formation of a chromate ester followed by E2 elimination. chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (anhydrous) | 1-(4-propoxyphenyl)ethanone | Milder alternative to Jones reagent, avoids aqueous conditions. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 1-(4-propoxyphenyl)ethanone | Hypervalent iodine reagent, avoids chromium waste. |

Detailed Mechanisms of Esterification Reactions

Esterification is the process of forming an ester from an alcohol and a carboxylic acid. The most common method is the Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The mechanism for the Fischer esterification of this compound is a multi-step process involving nucleophilic acyl substitution:

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Nucleophilic Attack : The alcohol, this compound, acts as a nucleophile. One of the lone pairs on its hydroxyl oxygen attacks the protonated carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org This forms a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.comucalgary.ca

Proton Transfer : A proton is transferred from the newly added alcohol group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comchemguide.co.ukbyjus.com This converts one of the hydroxyls into a water molecule, which is a good leaving group. masterorganicchemistry.comchemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comucalgary.cabyjus.com

Deprotonation : The protonated ester is then deprotonated (usually by water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.comucalgary.ca

This reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.orgchemguide.co.uk To favor the formation of the ester, either an excess of the alcohol reactant is used or the water byproduct is removed as it forms, in accordance with Le Châtelier's principle. organic-chemistry.orgchemistrysteps.com

Etherification Processes, Including Williamson Ether Synthesis Context

Ethers can be synthesized from this compound through several routes. The Williamson ether synthesis is a versatile and widely used method for preparing unsymmetrical ethers. nih.govwikipedia.org This reaction proceeds via an Sₙ2 mechanism. wikipedia.orgjk-sci.commasterorganicchemistry.com

The process involves two main steps:

Alkoxide Formation : The alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. jk-sci.comyoutube.com

Nucleophilic Substitution : The resulting sodium 1-(4-propoxyphenyl)ethoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide). jk-sci.com The alkoxide displaces the halide ion in an Sₙ2 reaction to form the ether. wikipedia.orgjk-sci.com

For the Williamson synthesis to be effective, the alkyl halide must be primary or methyl. wikipedia.orgmasterorganicchemistry.com If a secondary or tertiary alkyl halide is used, an E2 elimination reaction becomes the major pathway, producing an alkene instead of the desired ether. wikipedia.orgjk-sci.com

Alternatively, direct dehydrative etherification can be achieved. For benzylic secondary alcohols, iron(III) catalysts have been shown to facilitate the selective formation of both symmetrical and unsymmetrical ethers. nih.govacs.org The mechanism is proposed to involve the formation of a benzylic carbocation intermediate after the C-O bond is cleaved. nih.govacs.org

Elimination Reactions: Dehydration to Unsaturated Systems

Alcohols can undergo dehydration (the elimination of a water molecule) to form alkenes. chemistrysteps.comstudy.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemistrysteps.comstudy.comsavemyexams.com

For a secondary alcohol such as this compound, the dehydration proceeds through an E1 (elimination, unimolecular) mechanism. study.comperiodicchemistry.comlibretexts.orglibretexts.org

The E1 mechanism involves the following steps:

Protonation of the Hydroxyl Group : The acid catalyst protonates the -OH group, turning it into an alkyloxonium ion (-OH₂⁺). This is a much better leaving group than the hydroxide (B78521) ion. chemistrysteps.comstudy.comlibretexts.org

Formation of a Carbocation : The alkyloxonium ion departs, leading to the heterolytic cleavage of the C-O bond and the formation of a secondary benzylic carbocation. This is the slow, rate-determining step of the reaction. chemistrysteps.comperiodicchemistry.com The carbocation is stabilized by resonance with the adjacent phenyl ring.

Deprotonation : A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π bond, resulting in the alkene product, 1-(4-propoxyphenyl)ethene. periodicchemistry.comlibretexts.org

When multiple alkene products are possible, the reaction generally follows Zaitsev's rule, which states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. study.comperiodicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution of the Hydroxyl Group by Halides

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for a nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. A common method is to protonate it with a strong hydrohalic acid (HCl, HBr, or HI). chemistrysteps.comyoutube.com

Once protonated, the alcohol can undergo substitution via either an Sₙ1 or Sₙ2 mechanism. For a secondary alcohol like this compound, both pathways are possible and often compete. chemistrysteps.comstackexchange.com

Sₙ1 Mechanism : The protonated alcohol dissociates to form a secondary benzylic carbocation and water. youtube.combyjus.com The halide ion then acts as a nucleophile and attacks the carbocation to form the alkyl halide. youtube.comquora.com This pathway can lead to a loss of stereochemical integrity if the starting alcohol is chiral. Carbocation rearrangements are also possible if a more stable carbocation can be formed. chemistrysteps.comyoutube.com

Sₙ2 Mechanism : The halide ion directly attacks the carbon atom bearing the protonated hydroxyl group, displacing the water molecule in a single, concerted step. youtube.com This mechanism results in an inversion of stereochemistry at the reaction center.

To avoid the issues of carbocation formation and achieve a clean inversion of stereochemistry, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used to convert secondary alcohols to the corresponding alkyl chlorides and bromides, respectively. These reactions typically proceed through an Sₙ2 pathway. chemistrysteps.com

| Reagent | Typical Mechanism | Product | Key Features |

|---|---|---|---|

| HBr / Heat | Sₙ1 / Sₙ2 | 1-(1-bromoethyl)-4-propoxybenzene | Competition between pathways; potential for carbocation rearrangements in Sₙ1. chemistrysteps.com |

| SOCl₂ / Pyridine | Sₙ2 | 1-(1-chloroethyl)-4-propoxybenzene | Good for controlled substitution with inversion of stereochemistry. chemistrysteps.com |

| PBr₃ | Sₙ2 | 1-(1-bromoethyl)-4-propoxybenzene | Another reliable method for Sₙ2-type conversion to alkyl bromides. chemistrysteps.com |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are controlled by the substituents already present on the ring. wikipedia.orglibretexts.org

In this compound, there are two substituents to consider:

The 4-Propoxy Group (-OCH₂CH₂CH₃) : This is an alkoxy group. The oxygen atom has lone pairs of electrons that it can donate to the ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. Such groups are known as activating groups . wikipedia.org The resonance stabilization is most effective at the ortho and para positions, meaning this group directs incoming electrophiles to these sites. libretexts.orgyoutube.com

The 1-Hydroxyethyl Group (-CH(OH)CH₃) : This group is generally considered to be weakly deactivating due to the inductive electron-withdrawing effect of the electronegative oxygen atom. Deactivating groups tend to direct incoming electrophiles to the meta position.

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect dominates. Therefore, the powerful ortho-, para- directing effect of the propoxy group will determine the position of substitution. Since the para position is already occupied by the 1-hydroxyethyl group, electrophilic substitution will primarily occur at the ortho positions relative to the propoxy group (i.e., at carbons 3 and 5).

Typical EAS reactions include:

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation : Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) attaches an alkyl or acyl group to the ring.

Influence of the Propoxy Substituent on Aromatic Reactivity and Regioselectivity

The propoxy group (–OCH₂CH₂CH₃) is a strong activating group in electrophilic aromatic substitution reactions. wikipedia.orgresearchgate.net This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The oxygen's lone pairs can be delocalized into the π-system of the benzene ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. wikipedia.orgresearchgate.net

This activating influence is not uniform across all positions of the benzene ring. The increased electron density is most pronounced at the ortho and para positions relative to the propoxy group. Consequently, the propoxy group is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially substitute at these positions. wikipedia.orgresearchgate.net

The 1-hydroxyethyl group [–CH(OH)CH₃] attached to the para position will also influence the regioselectivity. While the hydroxyl group itself is an activating ortho, para-director, the alkyl nature of the ethyl group provides some steric hindrance. In the case of this compound, the para position is already occupied by the 1-hydroxyethyl group. Therefore, electrophilic substitution will be directed to the ortho positions relative to the strongly activating propoxy group.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Expected Major Product(s) |

| Br₂/FeBr₃ (Bromination) | 1-Bromo-2-(4-propoxyphenyl)ethanol, 1-Bromo-2-hydroxy-5-propoxybenzene |

| HNO₃/H₂SO₄ (Nitration) | 1-(2-Nitro-4-propoxyphenyl)ethanol, 1-(3-Nitro-4-propoxyphenyl)ethanol |

| SO₃/H₂SO₄ (Sulfonation) | 2-(1-Hydroxyethyl)-5-propoxybenzenesulfonic acid |

| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | 1-(2-Methyl-4-propoxyphenyl)ethanol, 1-(3-Methyl-4-propoxyphenyl)ethanol |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Radical and Reductive Aromatic Transformations (e.g., Birch Reduction Context)

The aromatic ring of this compound can undergo reduction under specific conditions, such as the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to reduce the aromatic ring to a 1,4-cyclohexadiene. chemicalbook.com

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the propoxy group, direct the reduction in a way that the double bonds in the resulting cyclohexadiene are not conjugated with the substituent. In the case of an alkoxybenzene, the product is a 1-alkoxy-1,4-cyclohexadiene. riekemetals.com

The presence of the 1-hydroxyethyl group can also influence the reaction. The alcohol proton can potentially serve as the proton source in the reaction, and the group itself may be susceptible to reduction or elimination under the strongly basic conditions of the Birch reduction, although the primary reaction is the reduction of the aromatic ring.

Electrophilic Aromatic Substitution Patterns

As established, the propoxy group is the dominant directing group in electrophilic aromatic substitution of this compound, guiding incoming electrophiles to the ortho positions. The general mechanism for these reactions proceeds through a two-step process:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

For this compound, these reactions are expected to yield predominantly 2-substituted products.

Advanced Mechanistic Investigations of this compound Transformations

While specific advanced mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity patterns can be inferred from studies on analogous compounds, such as other 4-alkoxybenzyl alcohols.

Mechanistic investigations into the radical reactions of substituted benzyl (B1604629) alcohols have shown that these compounds can undergo various transformations. For instance, radical coupling reactions of aromatic alcohols can be initiated by strong bases like potassium t-butoxide, which can act as both a base and a radical initiator. This suggests that under certain conditions, this compound could participate in radical-mediated C-C bond formation.

Furthermore, studies on the oxidation of substituted benzyl alcohols have elucidated the role of the substituents in influencing the reaction rates and mechanisms. The electron-donating propoxy group would be expected to facilitate oxidation at the benzylic position.

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to analyze the regioselectivity in electrophilic aromatic substitution reactions of substituted benzenes. Such theoretical approaches could provide deeper insights into the transition states and reaction pathways for the transformations of this compound. These studies often confirm that the regioselectivity is a result of the polarization of the ring's electron density by the substituents and the stability of the reaction intermediates.

Advanced Characterization and Computational Studies of 1 4 Propoxyphenyl Ethanol

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

To move beyond basic identification and achieve a detailed understanding of the molecular structure of 1-(4-Propoxyphenyl)ethanol, a suite of high-resolution spectroscopic techniques is employed. These methods provide in-depth information on connectivity, spatial relationships, and vibrational characteristics of the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multidimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for complex molecules like this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that elucidates the complete molecular framework. science.govsdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the methine proton of the ethanol (B145695) group and the methyl protons, as well as correlations among the aromatic protons on the phenyl ring. It also helps distinguish the coupling between protons on the propyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J C-H coupling). youtube.comnih.gov This is a powerful tool for assigning each carbon atom to its attached proton(s). For instance, the carbon of the methyl group in the ethanol moiety would show a cross-peak with the corresponding methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons over two to three bonds (²J C-H and ³J C-H). youtube.comemerypharma.com This is crucial for piecing together the molecular puzzle. For example, the methine proton of the ethanol group would show correlations to the aromatic carbon it's attached to (C1') and potentially to the adjacent aromatic carbons (C2' and C6'). Similarly, the methylene (B1212753) protons of the propoxy group would show correlations to the aromatic carbon they are attached to via the ether linkage (C4').

The data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the following table.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (CH-OH) | ~4.8 | ~70 | C1', C2'/C6', C(CH₃) |

| 2 (CH₃ on ethanol) | ~1.5 | ~25 | C(CH-OH), C1' |

| 1' (Aromatic C-CH) | - | ~135 | H(CH-OH), H2'/H6' |

| 2'/6' (Aromatic CH) | ~7.3 | ~127 | C1', C4', C(CH-OH) |

| 3'/5' (Aromatic CH) | ~6.9 | ~114 | C1', C4', C(O-CH₂) |

| 4' (Aromatic C-O) | - | ~158 | H3'/H5', H(O-CH₂) |

| 1'' (O-CH₂) | ~3.9 | ~70 | C4', C2'' |

| 2'' (CH₂ in propyl) | ~1.8 | ~22 | C1'', C3'' |

| 3'' (CH₃ in propyl) | ~1.0 | ~10 | C2'' |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₁₁H₁₆O₂), the expected exact mass is 180.11503 g/mol . Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. miamioh.edu

The fragmentation of this compound is expected to proceed through several key pathways characteristic of alcohols and phenyl ethers: libretexts.org

Alpha-Cleavage: The most common fragmentation for secondary alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion.

Benzylic Cleavage: The bond between the benzylic carbon and the methyl group can break, leading to the formation of a [M-CH₃]⁺ ion.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at [M-H₂O]⁺.

Cleavage of the Propoxy Group: Fragmentation can occur within the propoxy chain or at the ether linkage, leading to ions corresponding to the loss of propene or a propoxy radical.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₀H₁₃O₂]⁺ | Loss of •CH₃ (Alpha-cleavage) | 165.0916 |

| [C₁₁H₁₄O]⁺• | Loss of H₂O | 162.1045 |

| [C₈H₉O]⁺ | Cleavage at the ether bond, loss of •C₃H₇O | 121.0653 |

| [C₇H₇O]⁺ | Ion resulting from cleavage of the propoxy group | 107.0497 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups. researchgate.net These methods are complementary and essential for confirming the presence of key structural features and studying conformational isomers. sapub.orgmsu.ru

For this compound, the key vibrational modes include:

O-H Stretch: A strong, broad band in the IR spectrum around 3400-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol and propoxy groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-O Stretches: A strong band in the IR spectrum between 1250 cm⁻¹ (aromatic ether) and 1050 cm⁻¹ (secondary alcohol) confirms the C-O bonds.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the non-polar hydrocarbon backbone, which may be weak in the IR spectrum. msu.ru Subtle shifts in vibrational frequencies can also provide insights into different molecular conformations, particularly rotation around the C-O and C-C single bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| O-H Stretch (H-bonded) | 3400 - 3200 | IR (Strong, Broad) |

| Aromatic C-H Stretch | 3100 - 3000 | IR/Raman (Medium) |

| Aliphatic C-H Stretch | 3000 - 2850 | IR/Raman (Strong) |

| Aromatic C=C Bending | 1610, 1510 | IR/Raman (Strong) |

| C-O Stretch (Aryl Ether) | ~1245 | IR (Strong) |

| C-O Stretch (Secondary Alc.) | ~1075 | IR (Strong) |

Chiral Analysis and Stereochemical Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. Determining the enantiomeric purity and absolute configuration of these stereoisomers requires specialized chiroptical techniques.

Advanced Chiral Chromatography Methods (HPLC, GC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating and quantifying the enantiomers of a chiral compound. vt.edu The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

For a polar molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.com Columns like Chiralpak® AD-H or Chiralcel® OD-H are frequently used for separating chiral alcohols. rsc.orgnih.gov The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) is optimized to achieve baseline separation of the enantiomeric peaks. semanticscholar.org The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for precise determination of enantiomeric purity.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Absolute Configuration

Optical rotation measures the rotation of plane-polarized light by a chiral sample. The magnitude and sign (+ or -) of the specific rotation ([α]) are characteristic of a particular enantiomer at a given wavelength and temperature. While optical rotation can be used to determine the enantiomeric excess (ee) of a non-racemic mixture, it does not, on its own, reveal the absolute configuration (R or S).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is unique to a specific enantiomer. By comparing the experimental CD spectrum of an enantiomer to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be determined. Recently, more advanced techniques like Photoelectron Circular Dichroism (PECD) have shown extreme sensitivity to the absolute configuration of chiral molecules like the closely related 1-phenylethanol (B42297) in the gas phase. nih.gov

Solid-State Structural Analysis (e.g., X-ray Crystallography of Chiral Derivatives for Absolute Configuration)

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. For chiral molecules like this compound, determining the absolute configuration is crucial. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials.

The analysis of the resulting diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the precise positions of each atom. This information provides detailed insights into bond lengths, bond angles, and torsional angles within the molecule. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, can be thoroughly examined. For instance, a similar analysis was performed on two polymorphs of another complex organic molecule, revealing how different crystal packing and hydrogen bonding networks can arise from the same molecular entity researchgate.net. Such studies are crucial for understanding polymorphism, which has significant implications in fields like pharmaceuticals and materials science.

Research on Chemically Modified Derivatives and Analogs of 1 4 Propoxyphenyl Ethanol

Synthesis and Chemical Reactivity of Structurally Related Phenylpropanoid and Phenoxyethanol (B1677644) Derivatives

The synthetic chemistry surrounding analogs of 1-(4-propoxyphenyl)ethanol is rich and varied, leveraging its structure as a starting point for more complex molecules. Key areas of research involve the preparation of heterocyclic systems such as pyrazolines and thiazoles, often using the corresponding ketone, 4'-propoxyacetophenone, as a direct precursor to chalcone (B49325) intermediates.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their synthesis from precursors related to this compound is a well-established route. The most common method involves the intermediacy of α,β-unsaturated ketones, known as chalcones. thepharmajournal.com

The general synthesis begins with the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde under basic conditions. rdd.edu.iqeresearchco.com In this context, 4'-propoxyacetophenone (the oxidized form of this compound) is condensed with various substituted benzaldehydes to yield the corresponding chalcone derivatives. These chalcones serve as key intermediates.

The subsequent and defining step is the cyclization reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). doaj.orgdergipark.org.tr This reaction typically proceeds in a solvent like ethanol (B145695), often with a catalytic amount of acid such as acetic acid or formic acid, to yield the 4,5-dihydro-1H-pyrazole, or pyrazoline, ring system. eresearchco.comiscience.injocpr.com The reaction is a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. dergipark.org.tr

The general synthetic scheme is as follows:

Chalcone Formation: 4'-Propoxyacetophenone reacts with a substituted benzaldehyde (B42025) in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent.

Pyrazoline Synthesis: The resulting chalcone is refluxed with hydrazine hydrate. thepharmajournal.com Depending on the reaction conditions and the substituent on the hydrazine (e.g., using phenylhydrazine (B124118) or acetic hydrazine), different N-substituted pyrazolines can be obtained. thepharmajournal.com

The transformations of these pyrazoline derivatives are also a subject of study, including oxidation reactions to form the corresponding aromatic pyrazole (B372694) ring and various N-acylation or N-alkylation reactions to further functionalize the heterocyclic core.

Interactive Table: Synthesis of Pyrazoline Derivatives from Chalcones

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4'-Propoxyacetophenone, Substituted Benzaldehyde | NaOH or KOH, Ethanol, Room Temperature | (E)-1-(4-propoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone) | rdd.edu.iqdergipark.org.tr |

| 2 | Chalcone Derivative | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Acetic Acid, Reflux | 3-(4-Propoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole | eresearchco.comdoaj.org |

| 3 | Chalcone Derivative | Phenylhydrazine (PhNHNH₂), Ethanol, Reflux | 1-Phenyl-3-(4-propoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole | thepharmajournal.com |

Thiazole (B1198619), a five-membered ring containing both sulfur and nitrogen, is another key heterocyclic scaffold that can be synthesized from precursors structurally related to this compound. The synthesis often employs chalcone intermediates or α-haloketones derived from 4'-propoxyacetophenone.

One prominent method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For this pathway, 4'-propoxyacetophenone is first brominated to yield 2-bromo-1-(4-propoxyphenyl)ethan-1-one. This α-bromoketone is then reacted with a thioamide, such as thiourea (B124793) or a substituted thiobenzamide, to afford the corresponding 2-amino- or 2-phenyl-substituted thiazole derivative. researchgate.netnih.gov

Alternatively, thiazole-chalcone hybrids can be synthesized. This approach involves the Claisen-Schmidt condensation between a thiazole-containing ketone and an aldehyde, or between a ketone like 4'-propoxyacetophenone and a thiazole-carboxaldehyde. acs.orgnih.gov These hybrid molecules merge the structural features of both chalcones and thiazoles. The final cyclization to form the thiazole ring can also be achieved by reacting a chalcone with reagents like thiourea in the presence of an oxidizing agent.

The reactivity of the resulting thiazole derivatives allows for further modifications, such as electrophilic substitution on the thiazole ring or transformations of substituent groups on the phenyl rings. researchgate.net

Interactive Table: Synthetic Routes to Thiazole Derivatives

| Route | Key Intermediate | Co-reactant | Conditions | Product Class | Reference |

| Hantzsch Synthesis | 2-Bromo-1-(4-propoxyphenyl)ethan-1-one | Thiourea | Ethanol, Reflux | 2-Amino-4-(4-propoxyphenyl)thiazole | researchgate.netnih.gov |

| Hantzsch Synthesis | 2-Bromo-1-(4-propoxyphenyl)ethan-1-one | Thiobenzamide | Base, Solvent | 2-Phenyl-4-(4-propoxyphenyl)thiazole | researchgate.net |

| Chalcone-Based | 1-(4-propoxyphenyl)-3-(aryl)prop-2-en-1-one | Thiourea, Iodine | Oxidative Cyclization | Thiazole-Chalcone Hybrid | asianpubs.org |

Research extends beyond heterocyclic derivatives to include other analogs where the core structure is systematically altered to study the impact on chemical properties. These modifications fall into two main categories: changes to the ethanol side chain and substitutions on the aromatic ring.

Side Chain Alterations: The this compound structure is a C6-C2 skeleton, but it is closely related to phenylpropanoids (C6-C3). taylorandfrancis.com Phenylpropanoids are a major class of plant secondary metabolites derived from phenylalanine. rsc.org Synthetic analogs inspired by this class involve extending the side chain. For example, derivatives can be prepared where the ethanol moiety is elongated to a propanol (B110389) or butanol chain, or functionalized to include esters, ethers, or glycosidic linkages, similar to naturally occurring phenylpropanoid glycosides. nih.gov The synthesis of such analogs often starts with the corresponding ketone and proceeds through aldol (B89426) reactions or Grignard additions to build up the carbon skeleton, followed by reduction and functionalization.

Aromatic Ring Substitutions: Systematic substitution on the phenyl ring is a classic strategy in medicinal chemistry to probe electronic and steric effects. mdpi.com Starting with phenol (B47542) or substituted phenols, Williamson ether synthesis can be employed to introduce the propoxy group, followed by Friedel-Crafts acylation to install the acetyl group, which can then be reduced to the ethanol side chain. This allows for the synthesis of analogs with additional substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at various positions on the aromatic ring. These analogs are crucial for developing structure-activity relationships. mdpi.com Phenoxyethanol itself is a well-known structural motif, and studies on its derivatives provide insights into how aromatic substitution patterns influence molecular properties. acs.org

Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivative Series

A central goal of synthesizing series of related compounds is to understand the relationship between molecular structure and the resulting chemical reactivity or physical properties. For derivatives of this compound, these studies focus on how modifications to the propoxy group, the ethanol side chain, and the substitution pattern on the phenyl ring influence outcomes.

Electronic Effects: The propoxy group (-OCH₂CH₂CH₃) on the phenyl ring is an electron-donating group through resonance. This influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. In studies of chalcone-thiazole hybrids, it has been noted that electron-donating substituents on the phenyl rings can contribute to a synergistic inhibitory effect in biological assays. nih.gov The electronic nature of substituents also affects the acidity/basicity of heterocyclic derivatives and the stability of reaction intermediates.

Steric Effects: The size and position of substituents can dictate the feasibility and outcome of reactions. For instance, bulky groups near the reactive site can hinder the approach of reagents, slowing down reaction rates. In structure-activity relationship studies of anesthetic compounds, the position of substituents on the benzene (B151609) ring (ortho, meta, or para) was found to be a critical determinant of potency, with 2- and 3-substituted compounds often being more active than 4-substituted ones. mdpi.com

Lipophilicity and Solubility: Altering the length of the alkoxy chain (e.g., from propoxy to methoxy or butoxy) or adding other functional groups directly impacts the molecule's lipophilicity (hydrophobicity). This is a critical property that governs solubility in different solvents and is a key parameter in the design of pharmacologically active molecules. The propoxy group itself confers a degree of lipophilicity compared to a simpler hydroxyl or methoxy group.

These relationships are often quantified using parameters like Hammett constants (for electronic effects) and logP values (for lipophilicity) to build predictive models for the properties of new, unsynthesized analogs.

Role of this compound as a Synthetic Precursor in Advanced Chemical Research

While direct applications of this compound are not extensively documented, its value as a synthetic precursor is significant. Its structure represents a key building block for accessing a wide range of more complex molecules.

Its primary role is as a synthon for the 4-propoxyphenyl ethyl moiety. The secondary alcohol group can be:

Oxidized: Conversion to the corresponding ketone, 4'-propoxyacetophenone, provides a versatile intermediate for reactions like Claisen-Schmidt condensations to form chalcones, which are precursors to pyrazolines, thiazoles, and other heterocycles. thepharmajournal.comnih.gov

Used in Asymmetric Synthesis: As a chiral secondary alcohol, it can serve as a precursor for enantiomerically pure compounds. researchgate.net Biocatalytic methods can be employed for its stereoselective synthesis or for the stereoselective synthesis of derivatives.

Functionalized: The hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions or used as a nucleophile itself in ether or ester formation, allowing for its incorporation into larger, more complex molecular frameworks.

In essence, this compound and its immediate derivatives serve as foundational scaffolds in combinatorial chemistry and drug discovery efforts, providing a platform from which diverse libraries of compounds can be generated for screening and further development.

Applications and Future Directions in Chemical Synthesis and Research

Strategic Utility as a Molecular Building Block in Complex Chemical Architectures

Chiral secondary alcohols, such as 1-(4-Propoxyphenyl)ethanol, are highly valued as synthons in the construction of complex molecular architectures, particularly in the pharmaceutical and natural product synthesis. nih.govresearchgate.netorganic-chemistry.org The presence of a stereogenic center at the carbinol carbon allows for the introduction of specific stereochemistry into a target molecule, which is often crucial for its biological activity.

The enantioselective synthesis of complex molecules frequently relies on the use of enantiomerically pure building blocks. nih.gov Methods such as enzymatic kinetic resolution can be employed to separate the racemic mixture of this compound into its individual enantiomers. researchgate.netnih.govnih.gov This process allows for the isolation of both (R)- and (S)-1-(4-Propoxyphenyl)ethanol, which can then be used in stereospecific reactions to construct chiral molecules with a high degree of stereochemical control. For instance, related chiral alcohols have been utilized as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs like Loxoprofen, where the precise stereochemistry is essential for therapeutic efficacy. researchgate.net The propoxy group on the phenyl ring can also be modified or used to influence the electronic and steric properties of the molecule, further expanding its utility in the synthesis of diverse and complex chemical structures.

Contributions to Sustainable Chemistry and Green Synthesis Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net The synthesis and application of this compound can be approached through several green chemistry principles.

One of the key areas of contribution is through biocatalysis. The enzymatic kinetic resolution of racemic this compound using lipases is an excellent example of a green synthetic method. nih.govmdpi.com This approach avoids the use of harsh chemical reagents and often proceeds under mild reaction conditions, reducing energy consumption and waste generation. Furthermore, the development of biocatalytic routes for the asymmetric reduction of the corresponding ketone, 1-(4-propoxyphenyl)ethanone, to directly produce enantiomerically pure this compound is a promising area of research. These enzymatic processes are highly selective and can lead to high yields of the desired stereoisomer.

The use of greener solvents in the synthesis and reactions of this compound is another important aspect. Utilizing solvents such as water or ethanol (B145695), which are less toxic and more environmentally benign than traditional organic solvents, can significantly reduce the environmental impact of synthetic processes. chemistryjournals.net

Advanced Research Applications in Materials Science

The structural motif of this compound, featuring a rigid aromatic core with a flexible alkoxy chain and a reactive hydroxyl group, makes it an attractive candidate for the synthesis of novel materials with tailored properties.

In the field of liquid crystals, molecules with similar alkoxy-substituted phenyl structures are known to exhibit mesomorphic behavior. nih.govnih.govresearchgate.net The this compound moiety could be incorporated into the design of new liquid crystalline materials. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of this core structure to other mesogenic units or polymer backbones. The length and nature of the alkoxy group can be varied to fine-tune the liquid crystalline properties, such as the transition temperatures and the type of mesophase formed.

Furthermore, this compound can be utilized as a monomer or a functionalizing agent in polymer chemistry. The hydroxyl group can be used to initiate polymerization or to be attached as a side chain to a polymer backbone. researchgate.netresearchgate.net Polymers containing the this compound unit may exhibit interesting thermal, optical, or mechanical properties, potentially finding applications in areas such as specialty polymers and functional coatings.

Development of Novel Catalysts and Ligands Based on its Structural Motifs

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. nih.govresearchgate.nettcichemicals.comresearchgate.net The chiral nature of this compound makes it a promising starting material for the synthesis of new chiral ligands. The hydroxyl group can be readily converted into other functional groups, such as phosphines, amines, or ethers, which can then coordinate to a metal center.

The propoxy-substituted phenyl ring can influence the steric and electronic environment of the resulting metal complex, which in turn can affect the catalytic activity and enantioselectivity of the catalyst. organic-chemistry.orgnih.gov By systematically modifying the structure of ligands derived from this compound, it may be possible to develop highly effective catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The modular nature of such ligands would allow for fine-tuning of the catalyst's properties to achieve optimal performance for a specific reaction.

Future Perspectives in Synthetic Methodologies and Interdisciplinary Chemical Research

The future of chemical synthesis is increasingly focused on the development of highly efficient, selective, and sustainable methods for the construction of complex molecules and materials. researchgate.net Chiral secondary alcohols like this compound are poised to play a significant role in these advancements.

Future research will likely focus on the development of more efficient and scalable green synthetic routes to enantiomerically pure this compound. This includes the discovery and engineering of novel enzymes for biocatalytic production and the development of catalytic asymmetric reductions that operate under mild and environmentally friendly conditions.